molecular formula C19H27N3O B6022588 [1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol

[1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol

Cat. No.: B6022588
M. Wt: 313.4 g/mol
InChI Key: SJBOTWBTMHTKMJ-UHFFFAOYSA-N
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Description

[1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a phenylethyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenylethyl group and the pyrazole moiety. The final step involves the addition of the methanol group.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

    Addition of Pyrazole Moiety: The pyrazole moiety can be added through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Methanol Group Addition: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, along with catalysts such as iron or aluminum chloride, are used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, [1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for versatile modifications to achieve desired characteristics.

Mechanism of Action

The mechanism of action of [1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-phenylethyl)piperidin-3-yl]methanol: Lacks the pyrazole moiety, resulting in different chemical properties and biological activities.

    [1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl]methanol:

    [1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)piperidin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol, leading to variations in solubility and reactivity.

Uniqueness

The presence of both the pyrazole moiety and the phenylethyl group in [1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-16-12-18(21-20-16)13-22-11-5-9-19(14-22,15-23)10-8-17-6-3-2-4-7-17/h2-4,6-7,12,23H,5,8-11,13-15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBOTWBTMHTKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN2CCCC(C2)(CCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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